3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide is a complex organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a difluorobenzo[d]thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the propanamide linkage under controlled conditions, such as the use of a base like triethylamine in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The difluorobenzo[d]thiazolyl moiety may interact with nucleic acids or other biomolecules, affecting cellular processes. These interactions can modulate various pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfanyl)propanoic acid
- 3-((4-chlorophenyl)sulfonyl)-1-(3,4-dichlorophenyl)-1-propanone
- 3-((4-chlorophenyl)sulfonyl)-1-(2-furylmethyl)-2-imino-8-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and difluorobenzo[d]thiazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMMRXEALAUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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